molecular formula C11H13IN2O2 B14834103 3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide

3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide

Cat. No.: B14834103
M. Wt: 332.14 g/mol
InChI Key: IGYCQAZEDKQDGR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C10H13IN2O It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylisonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopropoxy group and the isonicotinamide core.

    Dimethylation: The dimethylation of the isonicotinamide moiety is carried out using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Cyclization Reactions: The cyclopropoxy group can undergo ring-opening or cyclization reactions, leading to the formation of new ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, thiols, or amines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-5-iodo-N,N-dimethylbenzamide: Shares structural similarities but differs in the position of the cyclopropoxy group and the core structure.

    3-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine: Similar in having the cyclopropoxy and iodine groups but with a different amine substitution.

Uniqueness

3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C11H13IN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

IGYCQAZEDKQDGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1OC2CC2)I

Origin of Product

United States

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